5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one
Description
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-[(3-amino-4-methylpyrazol-1-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H14N4O/c1-6-4-13(12-9(6)10)5-7-2-3-8(14)11-7/h4,7H,2-3,5H2,1H3,(H2,10,12)(H,11,14) |
InChI Key |
DVFXVWIGKVLRNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2CCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one typically involves the formation of the pyrazole ring followed by its attachment to the pyrrolidinone moiety. One common method involves the reaction of 3-amino-4-methyl-1H-pyrazole with a suitable pyrrolidinone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that modifications on the pyrazole ring could enhance cytotoxicity against breast cancer cells, suggesting potential for this compound in targeted cancer therapies .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. In vivo studies have shown that administering such derivatives can reduce inflammation markers in animal models, indicating a promising avenue for treating inflammatory diseases .
3. Neuroprotective Properties
Recent studies have explored the neuroprotective effects of pyrazole derivatives, including this compound. Research published in Neuroscience Letters highlighted that these compounds could mitigate oxidative stress and apoptosis in neuronal cells, presenting potential applications in neurodegenerative disease treatments such as Alzheimer's .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A notable case study involved synthesizing a series of pyrazole derivatives, including this compound, and evaluating their efficacy against MCF7 breast cancer cells. The study found that certain modifications significantly enhanced the anticancer activity compared to standard treatments, suggesting a pathway for developing new cancer therapies .
Case Study 2: Anti-inflammatory Mechanism
In a controlled study examining the anti-inflammatory effects of pyrazole derivatives, researchers administered varying doses of this compound to animal models with induced inflammation. Results indicated a dose-dependent reduction in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .
Case Study 3: Neuroprotection in Alzheimer’s Disease Models
In a recent investigation into neuroprotective agents for Alzheimer's disease, scientists tested the efficacy of this compound on neuronal cultures exposed to amyloid-beta toxicity. The compound demonstrated a protective effect by reducing cell death and oxidative stress markers, indicating its potential for further development as a neuroprotective drug .
Mechanism of Action
The mechanism of action of 5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues of Pyrrolidin-2-one Derivatives
The pyrrolidin-2-one scaffold is a versatile platform for chemical modifications. Below is a comparative analysis of key compounds:
Key Observations:
- Substituent Effects: The target compound’s pyrazole group distinguishes it from analogs with aryl or alkoxy substituents (e.g., Compounds 3, 7, 8 in ).
- Synthetic Routes : highlights the use of tosyl groups as leaving groups, suggesting that the target compound’s methylene-linked pyrazole could be introduced via similar nucleophilic substitution or coupling reactions .
- Chirality: Unlike Compound 8 (), which has two chiral centers, the target compound likely has a single stereocenter at the pyrrolidinone ring, simplifying synthesis and purification .
Physicochemical and Pharmacological Comparisons
Solubility and Reactivity:
- Hydrophilicity: The 3-amino group in the pyrazole ring may increase water solubility compared to hydrophobic analogs like 5-(benzyloxy)pyrrolidin-2-one .
- Stability: Azido derivatives (e.g., 6b in ) are prone to decomposition under light or heat, whereas the target compound’s amino group may confer greater stability .
Analytical Characterization
- Crystallography : SHELX software () is widely used for structural refinement of similar compounds, implying its applicability for the target compound’s crystal structure determination .
- Spectroscopy: NMR and IR data for azido-pyrrolidinones () and tosyl derivatives () provide benchmarks for characterizing the target compound’s functional groups .
Biological Activity
5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one, a compound featuring a pyrrolidine structure linked to a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of a pyrrolidine ring and a pyrazole ring, which are known for their biological significance.
Antibacterial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, studies have shown that similar pyrazolyl ureas possess moderate antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 250 μg/mL . The specific compound may exhibit comparable or enhanced activity due to its unique structural features.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 250 |
| Bacillus subtilis | 250 |
| Candida albicans | 250 |
Anticancer Activity
This compound has shown potential as an anticancer agent. A study highlighted that pyrazole derivatives could inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, compounds similar to this one have been reported to inhibit the p38 MAPK pathway with IC50 values in the low nanomolar range (e.g., 53 nM) . This pathway is crucial in regulating cellular responses to stress and inflammation, making it a target for cancer therapy.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy. Research indicates that pyrazole derivatives can inhibit cytokine production, such as TNFα and IL-6, in activated macrophages. This inhibition is critical for controlling inflammatory responses in diseases such as rheumatoid arthritis and other chronic inflammatory conditions . The compound's ability to modulate these pathways suggests its potential utility in treating inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A recent study evaluated various pyrazole derivatives against drug-resistant bacterial strains. The results indicated that certain modifications to the pyrazole ring significantly enhanced antibacterial activity, suggesting that structural optimization could lead to more potent agents .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that compounds with similar structures effectively inhibited cell growth and induced apoptosis. For instance, derivatives showed IC50 values ranging from 10 to 100 nM against breast cancer cells, highlighting the therapeutic potential of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
